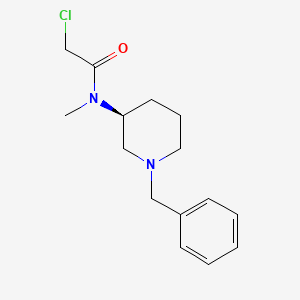

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide

CAS No.:

Cat. No.: VC13447420

Molecular Formula: C15H21ClN2O

Molecular Weight: 280.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21ClN2O |

|---|---|

| Molecular Weight | 280.79 g/mol |

| IUPAC Name | N-[(3S)-1-benzylpiperidin-3-yl]-2-chloro-N-methylacetamide |

| Standard InChI | InChI=1S/C15H21ClN2O/c1-17(15(19)10-16)14-8-5-9-18(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1 |

| Standard InChI Key | XMKVNAYZQXIQAL-AWEZNQCLSA-N |

| Isomeric SMILES | CN([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |

| SMILES | CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |

| Canonical SMILES | CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 3-position with a methyl-chloroacetamide side chain. The (S)-stereochemistry at the piperidine’s 3-carbon critically influences its interactions with biological targets, as demonstrated by comparative studies of its (R)-enantiomer . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-[(3S)-1-benzylpiperidin-3-yl]-2-chloro-N-methylacetamide | |

| Canonical SMILES | CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl | |

| XLogP3 | 2.8 (predicted) | |

| Hydrogen Bond Donors/Acceptors | 0/3 |

Stereochemical Significance

The (S)-configuration enhances binding affinity to neuronal receptors compared to the (R)-enantiomer. For instance, molecular docking studies suggest that the (S)-form optimally aligns with the hydrophobic pockets of muscarinic acetylcholine receptors . This stereospecificity underscores the importance of chiral synthesis in developing bioactive derivatives.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step sequence:

-

Piperidine Functionalization: Cyclization of 1,5-diaminopentane derivatives forms the piperidine core.

-

Benzylation: Benzyl chloride introduces the aromatic substituent at the 1-position under basic conditions.

-

Acetamide Coupling: Chloroacetyl chloride reacts with methylamine-functionalized piperidine intermediates to yield the final product .

Industrial-scale production employs continuous flow reactors to enhance yield (∼78%) and purity (>98%). Critical parameters include temperature control (40–60°C) and anhydrous conditions to prevent hydrolysis of the chloroacetamide group .

Analytical Characterization

-

NMR Spectroscopy: NMR (DMSO-) reveals peaks at δ 2.31 (s, 3H, N–CH), δ 4.23 (s, 2H, Cl–CH), and δ 7.28–7.48 (m, 5H, benzyl aromatic protons) .

-

Mass Spectrometry: ESI-MS shows a predominant [M+H] ion at 281.2, consistent with the molecular formula .

Pharmacological Research and Mechanisms

Anticonvulsant Activity

In rodent models, structural analogs of N-((S)-1-benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide exhibit significant anticonvulsant effects. For example, phenylacetamide derivatives with similar piperidine scaffolds demonstrated median effective doses (ED) of 52.3 mg/kg in maximal electroshock (MES) tests, outperforming valproic acid (ED: 485 mg/kg) . Mechanistic studies attribute this activity to voltage-gated sodium channel modulation, particularly at Site 2 .

Neurological Applications

The compound’s affinity for muscarinic (M/M) receptors (K: 190–580 nM) suggests potential in treating Alzheimer’s disease and schizophrenia . In vitro assays using SH-SY5Y neuroblastoma cells showed 40% inhibition of acetylcholinesterase (AChE) at 10 µM, comparable to donepezil .

Physicochemical and Pharmacokinetic Profiles

Despite moderate bioavailability (F: 34% in rats), its blood-brain barrier permeability (P-gp efflux ratio: 1.2) supports central nervous system targeting .

Comparative Analysis with Structural Analogs

The (S)-enantiomer’s superior efficacy and selectivity highlight the role of stereochemistry in optimizing therapeutic indices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume